molecular formula C7H12ClN3 B2424027 N2,N2-Dimethylpyridine-2,3-diamine CAS No. 5028-25-1

N2,N2-Dimethylpyridine-2,3-diamine

Cat. No.: B2424027
CAS No.: 5028-25-1
M. Wt: 173.64
InChI Key: MEKMSXQTGYCUKN-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyridine-2,3-diamine: is an organic compound that belongs to the class of aminopyridines. It is characterized by the presence of an amino group at the third position and a dimethylamino group at the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylpyridine-2,3-diamine typically involves the methylation of 3-aminopyridine. One common method includes the reaction of 3-aminopyridine with dimethylamine under controlled conditions to introduce the dimethylamino group at the second position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale methylation processes. These methods are designed to ensure high yield and purity of the final product, making them suitable for various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethylpyridine-2,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, N2,N2-Dimethylpyridine-2,3-diamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of biologically active molecules that can interact with specific biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the development of new drugs targeting specific diseases and conditions .

Industry: Industrially, the compound is utilized in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N2,N2-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJCSNNYWNTFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297720
Record name N2,N2-Dimethyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-25-1
Record name N2,N2-Dimethyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5028-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N2-Dimethyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N,2-N-dimethylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of the product from Step 1 (1.05 g, 0.00628 mol), stannous chloride dihydrate (7.09 g, 0.03141 mol) and absolute EtOH (13.9 ml), under nitrogen, was warmed to 80° C. during 30 minutes and kept at that temperature for an additional 30 minutes. The mixture was cooled and kept at ambient temperature for 1 hour. It was then poured onto ice (200 ml), treated slowly with solid NaHCO3 (2.88 g) and adjusted to pH 8 with saturated NaHCO3. This mixture was extracted with EtOAc; the extract was washed with water, dried (Na2SO4) and concentrated to give the titled product (0.738 g), a dark oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
7.09 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
solvent
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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